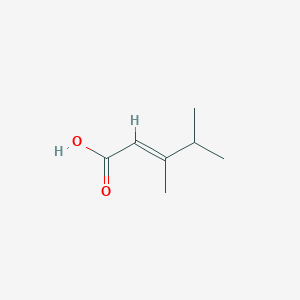

3,4-dimethylpent-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3,4-dimethylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLROLNSSBGCUAD-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=C/C(=O)O)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing α,β Unsaturated Carboxylic Acids in Synthetic and Mechanistic Studies

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond positioned between the alpha and beta carbons relative to a carboxylic acid functional group. wikipedia.org This structural arrangement results in a conjugated system that significantly influences the molecule's reactivity, making these compounds valuable precursors and intermediates in a wide array of organic syntheses. wikipedia.orgchemistryviews.org Their inherent electrophilicity at both the carbonyl carbon and the β-carbon allows for a diverse range of transformations, including conjugate additions, cycloadditions, and reductions. wikipedia.org

In synthetic organic chemistry, α,β-unsaturated carboxylic acids are pivotal building blocks for the construction of more complex molecules, including numerous biologically active natural products and pharmaceuticals. chemistryviews.orgnih.gov Traditional methods for their synthesis often involve classic olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. chemistryviews.org However, these methods can generate stoichiometric amounts of byproducts, prompting the development of more atom-economical and environmentally benign approaches. chemistryviews.org Recent advancements have focused on catalytic methods, such as the copper-catalyzed carboxylation of alkynes using carbon dioxide, which offers a more direct and efficient route to these valuable compounds. chemistryviews.org

The mechanistic studies of reactions involving α,β-unsaturated carboxylic acids are a vibrant area of research. The coordination of the carboxyl group to a metal center can play a crucial role in controlling the reactivity and stereoselectivity of various transformations. bohrium.com For instance, in iridium-catalyzed asymmetric hydrogenation, the carboxyl group is believed to coordinate to the metal, influencing the enantioselectivity of the reaction. researchgate.net Similarly, in cobalt-catalyzed hydrogenations, mechanistic investigations suggest that the carboxyl group's interaction with the cobalt center is key to both reactivity and enantioselectivity. bohrium.com Detailed mechanistic insights, often obtained through a combination of spectroscopic analysis, kinetic studies, and computational methods like Density Functional Theory (DFT), are essential for the rational design of new catalysts and the optimization of reaction conditions. nih.govresearchgate.netkyoto-u.ac.jp

Overview of Research Trajectories for 3,4 Dimethylpent 2 Enoic Acid

Catalytic Approaches to this compound Synthesis

The synthesis of this compound and its analogs benefits significantly from catalytic methodologies that offer efficiency and selectivity. These approaches are pivotal in constructing the target molecular framework from various precursors.

Transition Metal-Catalyzed Hydrocarboxylation Strategies

Transition metal-catalyzed hydrocarboxylation has emerged as a powerful tool for the synthesis of carboxylic acids, including unsaturated variants like this compound. rsc.org This method involves the addition of a hydrogen atom and a carboxyl group across a carbon-carbon multiple bond. The rational design of transition metal catalysts is crucial for tailoring both reactivity and selectivity in these transformations. rsc.org

Recent advancements have focused on the use of catalysts based on nickel, rhodium, and palladium to facilitate the hydrocarboxylation of unsaturated hydrocarbons such as dienes and styrenes. rsc.orgthieme-connect.comnih.gov For instance, nickel-catalyzed hydrocarboxylation of conjugated dienes using carbon dioxide and a reducing agent like diisobutylaluminum hydride (DIBAL-H) provides a route to β,γ-unsaturated carboxylic acids. thieme-connect.com This process occurs under atmospheric pressure of CO2 and avoids dimerization or oligomerization of the diene. thieme-connect.com

Similarly, rhodium-catalyzed hydrocarboxylation of styrenes with CO2 and H2 has been demonstrated under mild conditions, even at room temperature and ambient pressure, by employing visible light irradiation to accelerate the carboxylation process. nih.gov This system has the advantage of not requiring a base. nih.gov The general mechanism for such transition metal-catalyzed hydrocarboxylations often involves the generation of a metal-hydride species, insertion of the unsaturated substrate, followed by CO2 insertion and subsequent release of the carboxylic acid product. rsc.org

Regio- and Stereoselective Synthesis Pathways

Achieving high regio- and stereoselectivity is a critical challenge in the synthesis of substituted unsaturated acids. The choice of catalyst, ligands, and reaction conditions plays a paramount role in directing the outcome of the reaction. For example, in the nickel-catalyzed hydrocarboxylation of terminal unactivated alkenes, the use of specific bipyridine ligands can strongly favor the formation of the branched regioisomeric product over the linear one. acs.org

Furthermore, electrochemical approaches have shown promise in controlling regioselectivity. Electrosynthetic methods can provide access to specific regioisomers of carboxylated dienes that are challenging to obtain through traditional transition metal catalysis. nih.govlboro.ac.uk For instance, an electrosynthetic approach has been reported for the selective α,δ-hydrocarboxylation of conjugated dienes, a process that typically yields α,δ-dicarboxylated or α-carboxylated products under conventional catalytic conditions. nih.govlboro.ac.uk

The stereoselective synthesis of related unsaturated carboxylic acids has also been explored. For example, a practical, stereoselective synthesis of (E)- and (Z)-2-bromo-2-pentenes has been described starting from trans-2-methyl-2-pentenoic acid, highlighting methods to control the geometry of the double bond. tandfonline.com

Precursor Chemistry and Synthetic Route Development

The development of efficient synthetic routes to this compound and its analogs is highly dependent on the choice of starting materials and the optimization of reaction conditions.

Exploration of Diverse Starting Materials for Pentenoic Acid Scaffolds

A variety of starting materials can be employed to construct the pentenoic acid scaffold. Unsaturated aldehydes serve as direct precursors to unsaturated carboxylic acids through oxidation. google.com While the oxidation of saturated aldehydes is a well-established industrial process, the oxidation of unsaturated aldehydes presents challenges due to competing side reactions. google.com However, methods using hydrogen peroxide in the presence of a selenium dioxide catalyst have been developed to achieve high yields of α,β-olefinic carboxylic acids from the corresponding aldehydes. google.com

Alkenoic acids themselves can be precursors for further functionalization. For instance, the synthesis of 2,2-dimethylpent-4-enoic acid has been achieved through the alkylation of isobutyric acid followed by reaction with allyl bromide. rsc.org Furthermore, the Claisen rearrangement offers a pathway to enantioselectively prepare 3-substituted 4-pentenoic acids. acs.org

Conjugated dienes are also valuable starting materials, particularly in transition metal-catalyzed hydrocarboxylation reactions, leading to various unsaturated carboxylic acids. thieme-connect.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. In transition metal-catalyzed hydrocarboxylations, factors such as the choice of metal precursor, ligand, reductant, and solvent are critical. For instance, in a nickel-catalyzed hydrocarboxylation, using Ni(OAc)2 with a dmbpy ligand and Zn powder as a reductant was found to be optimal for producing branched carboxylic acids from terminal alkenes. acs.org The table below summarizes the effect of different reaction parameters on the hydrocarboxylation of 4-phenyl-1-butene.

Table 1: Optimization of Reaction Conditions for Hydrocarboxylation of 4-phenyl-1-butene

| Entry | Catalyst Precursor | Ligand | Reductant | Additive | Yield of Carboxylic Acids (%) |

|---|---|---|---|---|---|

| 1 | Ni(OAc)₂ | dmbpy | Zn | - | 38 |

| 2 | Ni(OAc)₂ | dmbpy | Zn | Mg(OAc)₂ | 44 |

| 3 | NiCl₂ | dmbpy | Zn | - | 25 |

| 4 | Ni(COD)₂ | dmbpy | Zn | - | 15 |

| 5 | Ni(OAc)₂ | neocuproine | Zn | - | 20 |

| 6 | Ni(OAc)₂ | 6-Mebpy | Zn | - | 18 |

| 7 | Ni(OAc)₂ | bpy | Zn | - | 10 |

| 8 | Ni(OAc)₂ | dmbpy | Mn | - | 5 |

Yields are based on UPLC analysis. Data adapted from Organometallics 2024, 43, 13, 1969–1976. acs.org

In visible-light-driven hydrocarboxylation reactions, the choice of photosensitizer, sacrificial electron donor, and base can significantly impact the reaction's efficiency. frontiersin.org For example, using BI(OH)H as a sacrificial electron donor in a rhodium-catalyzed system was shown to accelerate the hydrocarboxylation and increase the yield of the desired product while minimizing hydrogenation byproducts. frontiersin.org

Industrial-Scale Synthesis and Process Engineering Considerations

The industrial production of unsaturated carboxylic acids involves overcoming challenges related to cost, safety, and efficiency. Traditional methods like the Reppe-type carbonylation require handling pressurized and toxic carbon monoxide gas, necessitating specialized equipment. nih.gov

To address these challenges, alternative, safer CO-free methods are being developed. One such approach is a shuttle-catalysis system that uses an inexpensive reagent like butyryl chloride to transfer a carbonyl group to a wide range of unsaturated substrates, thereby producing the corresponding acid chlorides which can be further converted to carboxylic acids. nih.gov

The oxidation of unsaturated aldehydes is another potential route for large-scale synthesis. google.com Process optimization would focus on catalyst recovery and minimizing the formation of byproducts to ensure an economically viable process. google.com Biocatalytic methods, which operate under mild conditions, are also gaining traction as sustainable alternatives for industrial chemical production. rsc.org Carboxylic acid reductases (CARs), for example, can selectively reduce α,β-unsaturated carboxylic acids to the corresponding alcohols, which can then be oxidized to the desired acid. rsc.org The scalability of these processes is a key consideration, and successful gram-scale reactions have been demonstrated for some catalytic systems, indicating their potential for larger-scale applications. nih.gov

Continuous-Flow Reactor Implementations in Production

The transition from batch to continuous-flow manufacturing represents a paradigm shift in the production of fine chemicals, including this compound and its analogs. msrjournal.commsrjournal.com Continuous-flow systems offer numerous advantages, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, which are particularly beneficial for exothermic reactions or when handling unstable intermediates. researchgate.netacs.org

In the context of synthesizing α,β-unsaturated carboxylic acids like this compound, continuous-flow reactors can be employed for various synthetic strategies. One common approach involves the oxidation of the corresponding aldehyde or alcohol. For instance, the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes, a key step in the synthesis of related compounds, has been successfully demonstrated in continuous-flow systems. rsc.org Another viable route is the carboxylation of organometallic reagents, where gaseous reactants like carbon dioxide can be efficiently introduced and reacted in specialized gas-liquid flow reactors. durham.ac.ukresearchgate.net

The choice of reactor type is crucial and depends on the specific reaction. Microreactors, with their high surface-area-to-volume ratio, are ideal for highly exothermic reactions, ensuring rapid heat dissipation and preventing runaway reactions. msrjournal.com Tubular reactors are well-suited for reactions with longer residence times, and continuous stirred-tank reactors (CSTRs) are advantageous for reactions involving solids or multiple liquid phases. msrjournal.comresearchgate.net

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for a Structurally Analogous α,β-Unsaturated Carboxylic Acid

| Parameter | Batch Process | Continuous-Flow Process |

| Reaction Time | 8 - 12 hours | 15 - 30 minutes (residence time) |

| Typical Yield | 75 - 85% | >90% |

| Safety | Risk of thermal runaway | Enhanced temperature control, smaller reaction volumes |

| Scalability | Requires larger vessels | Numbering-up of parallel reactors |

| Process Control | Limited | Precise control of temperature, pressure, and stoichiometry |

This table presents illustrative data based on findings for structurally similar compounds and general principles of flow chemistry, as specific data for this compound is not publicly available.

Advanced Purification Techniques for Bulk Material

The purification of this compound, especially at a large scale, necessitates advanced techniques that can be integrated with continuous production and deliver high-purity material. Traditional methods like distillation and batch crystallization can be energy-intensive and may not be optimal for heat-sensitive materials.

Continuous Crystallization has emerged as a powerful technique for the purification of active pharmaceutical ingredients (APIs) and fine chemicals. researchgate.net Mixed-suspension, mixed-product removal (MSMPR) crystallizers can be operated in a continuous mode to provide consistent crystal size distribution and purity. acs.org For a low-molecular-weight organic acid like this compound, continuous cooling or anti-solvent crystallization could be employed. longdom.orgresearchgate.netfrontiersin.org This method offers higher throughput and better process control compared to batch crystallization.

Membrane-based separation techniques, such as nanofiltration and pervaporation, present a low-energy alternative for purification. nih.gov Organic solvent nanofiltration (OSN) can be used to separate the target molecule from impurities of different molecular weights. acs.org For the removal of water or other solvents, pervaporation is a highly selective option. Hollow fiber membrane contactors are also utilized for the extraction of carboxylic acids from aqueous solutions, which can be a crucial step in the work-up process. msrjournal.commsrjournal.com

Preparative and multi-column chromatography are employed when very high purity is required. While traditional batch chromatography can be a bottleneck, continuous chromatographic methods like multi-column countercurrent solvent gradient purification (MCSGP) offer a more efficient solution for large-scale purification by reducing solvent consumption and increasing throughput. longdom.orggoogle.com

Table 2: Overview of Advanced Purification Techniques for Carboxylic Acids

| Technique | Principle | Applicability to this compound | Key Advantages |

| Continuous Crystallization | Controlled precipitation from a supersaturated solution in a continuous flow. researchgate.net | High, for achieving high purity and controlled particle size. longdom.orgresearchgate.net | High throughput, consistent product quality, potential for automation. |

| Organic Solvent Nanofiltration (OSN) | Separation based on molecular size using a semi-permeable membrane. acs.org | Suitable for separating from higher molecular weight impurities. | Low energy consumption, can be operated continuously. |

| Pervaporation | Selective permeation of a component through a membrane via a phase change. | Effective for solvent removal and dehydration. | High selectivity, can break azeotropes. |

| Multi-column Countercurrent Solvent Gradient Purification (MCSGP) | Continuous chromatographic separation using multiple columns to improve efficiency. longdom.orggoogle.com | Applicable for final polishing to achieve very high purity. | Reduced solvent consumption, higher productivity than batch chromatography. |

This table summarizes the applicability and advantages of various advanced purification techniques for a compound of this class, based on established principles and research on similar molecules.

Stereochemical Investigations of 3,4 Dimethylpent 2 Enoic Acid

Configurational Isomerism and Determination

The structure of 3,4-dimethylpent-2-enoic acid presents two key stereochemical features: a carbon-carbon double bond capable of E/Z isomerism and a chiral center at the C4 position. The arrangement of substituents around these elements gives rise to distinct stereoisomers with unique chemical and physical properties.

Elucidation of Double Bond Configuration (E/Z Isomerism)

In a closely related compound, (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid, isolated from Pachysandra terminalis, the Z configuration of the ∆2,3 double bond was established. acgpubs.org This determination is often achieved through spectroscopic techniques that can probe the spatial relationships between atoms. The PubChem database also lists the (E)-isomer of this compound, highlighting the existence of both geometric forms. nih.gov

Assignment of Chiral Center Absolute Stereochemistry

The carbon at the 4-position in this compound is a stereocenter, meaning it can exist in two different three-dimensional arrangements, or enantiomers (R or S). The absolute configuration of this chiral center significantly influences the biological activity of the molecule.

For the related natural product, (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid, the absolute configuration was determined as S. acgpubs.org This assignment is a critical step in the complete structural elucidation of the molecule and is typically accomplished by comparing experimental data with that of known standards or through advanced spectroscopic and computational methods.

Spectroscopic Methods for Stereochemical Assignment

Modern spectroscopic techniques are indispensable tools for the unambiguous determination of stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) and Electronic Circular Dichroism (ECD) are particularly powerful in this regard.

Nuclear Overhauser Effect Spectroscopy (NOESY) Applications

NOESY is a 2D NMR technique that detects the spatial proximity of atomic nuclei. It is based on the nuclear Overhauser effect (NOE), where the magnetization of one nucleus is transferred to another through space. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei, making it an extremely sensitive probe of internuclear distances up to about 5 Å.

In the structural elucidation of (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid, NOESY was instrumental. acgpubs.org Specifically, the observation of a correlation between the olefinic proton H-2 and the methyl protons at C-3 (CH3-3) provided definitive evidence for the Z configuration of the double bond. acgpubs.org This is because in the Z isomer, these protons are on the same side of the double bond and thus in close enough proximity to generate an NOE signal.

| Observed NOESY Correlation | Conclusion |

| H-2 and CH3-3 | Z configuration of the ∆2,3 double bond |

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the absolute configuration of the stereocenters in the molecule.

The absolute configuration of (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid was successfully determined by comparing its experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers. acgpubs.org The experimental ECD curve for the isolated natural product showed a good match with the calculated curve for the (4S)-isomer. acgpubs.org This powerful combination of experimental measurement and computational prediction provides a reliable method for assigning the absolute stereochemistry of chiral molecules.

| Method | Result |

| Comparison of experimental and calculated ECD curves | Assignment of the (4S) absolute configuration |

Chemical Reactivity and Derivatization Strategies of 3,4 Dimethylpent 2 Enoic Acid

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The defining feature of 3,4-dimethylpent-2-enoic acid's reactivity is the electrophilic nature of the β-carbon atom within its α,β-unsaturated system. This reactivity is a consequence of resonance delocalization, which withdraws electron density from the double bond, rendering the β-carbon susceptible to attack by nucleophiles. This class of reactions, known as conjugate or Michael additions, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Michael Addition Chemistry with Various Nucleophiles (e.g., amines, thiols)

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis, and this compound is a prime candidate for such transformations. A variety of soft nucleophiles, including amines and thiols, readily participate in this 1,4-addition reaction.

The reaction with primary and secondary amines, known as the aza-Michael addition, proceeds to form β-amino acid derivatives. The general mechanism involves the nucleophilic attack of the amine at the β-carbon, followed by protonation of the resulting enolate intermediate. The reaction conditions can influence the outcome, with catalysis by both acids and bases being employed to facilitate the addition. The steric hindrance posed by the methyl groups at the 3 and 4 positions can influence the reaction rate and may necessitate specific catalysts or more forcing conditions compared to less substituted acrylates.

Similarly, the thia-Michael addition involves the conjugate addition of a thiol to the α,β-unsaturated system, yielding a β-thio carboxylic acid derivative. This reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The resulting β-thioethers are valuable intermediates in the synthesis of various biologically active molecules.

Detailed experimental data for the Michael addition of specific amines and thiols to this compound is not extensively reported in publicly available literature, highlighting an area for further research. However, the general principles of Michael additions to sterically hindered α,β-unsaturated systems suggest that the reactions are feasible, potentially with the aid of appropriate catalysts to overcome steric barriers.

Synthesis of β-Substituted Carboxylic Acid Derivatives

The Michael addition provides a direct route to a variety of β-substituted carboxylic acid derivatives starting from this compound. The addition of carbon nucleophiles, such as enolates derived from malonic esters or β-ketoesters, leads to the formation of new carbon-carbon bonds and the creation of more complex molecular frameworks. These reactions are typically carried out in the presence of a base to generate the nucleophilic enolate.

The products of these reactions are valuable intermediates in their own right. For instance, the resulting β-dicarbonyl compounds can undergo further transformations, such as decarboxylation, to yield β-substituted carboxylic acids. The stereochemical outcome of these additions can often be controlled through the use of chiral catalysts or auxiliaries, leading to the enantioselective synthesis of valuable chiral building blocks.

Below is a table summarizing the expected products from the Michael addition of various nucleophiles to this compound.

| Nucleophile (Nu-H) | Reagents/Conditions | Product | Product Class |

| Primary Amine (R-NH₂) | Base or Acid Catalyst | 3-Amino-3,4-dimethylpentanoic acid derivative | β-Amino Acid Derivative |

| Secondary Amine (R₂NH) | Base or Acid Catalyst | 3-(Dialkylamino)-3,4-dimethylpentanoic acid | β-Amino Acid Derivative |

| Thiol (R-SH) | Base Catalyst (e.g., Et₃N) | 3-(Alkylthio)-3,4-dimethylpentanoic acid | β-Thio Carboxylic Acid Derivative |

| Malonic Ester | Base (e.g., NaOEt) | 2-(1,2-Dimethylpropyl)-succinic acid derivative | Dicarboxylic Acid Derivative |

Functional Group Transformations and Derivatization

Beyond the reactivity of the α,β-unsaturated system, both the carboxylic acid and the alkene functionalities of this compound can be independently or sequentially modified, offering a wide array of derivatization strategies.

Carboxylic Acid Group Reactivity (e.g., esterification, amide formation)

The carboxylic acid group of this compound undergoes the typical reactions of this functional group, including esterification and amide formation.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing the water formed during the reaction. For a sterically hindered substrate like this compound, longer reaction times or more reactive acylating agents might be necessary to achieve high yields.

Amide formation can be accomplished by reacting this compound with an amine. Direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. Alternatively, a wide variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate amide bond formation under milder conditions. The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sensitive substrates or for preventing side reactions.

The following table provides an overview of representative conditions for these transformations.

| Transformation | Reagent 1 | Reagent 2 | Conditions | Product |

| Esterification | Methanol | H₂SO₄ (cat.) | Reflux | Methyl 3,4-dimethylpent-2-enoate |

| Amide Formation | SOCl₂ | Aniline | Pyridine | N-phenyl-3,4-dimethylpent-2-enamide |

| Amide Formation | EDC | Benzylamine | CH₂Cl₂, rt | N-benzyl-3,4-dimethylpent-2-enamide |

Alkene Reactivity (e.g., electrophilic additions, hydrogenation)

The carbon-carbon double bond in this compound is susceptible to a range of reactions typical of alkenes, including electrophilic additions and hydrogenation.

Electrophilic additions involve the reaction of the double bond with an electrophile. For example, the addition of hydrogen halides (HX) proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. However, in the case of this compound, the electronic effect of the carboxyl group and the substitution pattern of the double bond will influence the regioselectivity of the addition. Halogenation, with reagents like bromine (Br₂), results in the addition of two halogen atoms across the double bond, typically with anti-stereochemistry, to form a dihalo derivative.

Hydrogenation of the double bond can be achieved through catalytic reduction. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The hydrogenation of the α,β-unsaturated system leads to the formation of the corresponding saturated carboxylic acid, 3,4-dimethylpentanoic acid. This transformation is highly efficient and generally proceeds with high yields under mild conditions.

A summary of these alkene reactions is presented in the table below.

| Reaction | Reagents | Product |

| Hydrohalogenation | HBr | 3-Bromo-3,4-dimethylpentanoic acid |

| Halogenation | Br₂ in CCl₄ | 2,3-Dibromo-3,4-dimethylpentanoic acid |

| Catalytic Hydrogenation | H₂, Pd/C | 3,4-Dimethylpentanoic acid |

This compound as a Building Block in Complex Molecule Synthesis

While specific examples of the extensive use of this compound as a key building block in the total synthesis of complex natural products are not prominently featured in the scientific literature, its structural features suggest significant potential in this area. The combination of a modifiable carboxylic acid handle and a reactive α,β-unsaturated system in a sterically defined environment makes it an attractive starting material for the synthesis of molecules with specific stereochemical requirements.

The ability to introduce functionality at the β-position through conjugate addition, coupled with the potential for diastereoselective reactions at the α-position or on the double bond, opens up avenues for the construction of chiral centers. For instance, the products of asymmetric Michael additions could serve as precursors to chiral β-amino acids or other valuable chiral synthons.

Furthermore, the derivatized products of this compound can participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Claisen condensations, and various cross-coupling reactions, to build up more complex molecular architectures. The strategic application of the diverse reactivity of this compound could enable the efficient and stereocontrolled synthesis of a range of target molecules, including pharmaceuticals, agrochemicals, and natural products. Further exploration of its synthetic utility is a promising area for future research.

Natural Occurrence, Isolation, and Biosynthetic Pathways of 3,4 Dimethylpent 2 Enoic Acid Analogs

Identification and Extraction from Natural Sources

The discovery of these compounds relies on the careful extraction and chromatographic separation of complex mixtures of plant metabolites, followed by rigorous structure determination using spectroscopic techniques.

Research has successfully identified analogs of 3,4-dimethylpent-2-enoic acid in the plant species Pachysandra terminalis. Specifically, two dihydroxylated derivatives have been isolated and their structures elucidated. A 2022 study reported the isolation of (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid from the whole plant of P. terminalis. Another investigation into the chemical constituents of the same plant led to the characterization of a different isomer, (4R,2E)-4,5-dihydroxy-2,3-dimethylpent-2-enoic acid.

In contrast, extensive phytochemical studies of Brucea javanica have identified its major constituents as quassinoids (a type of tetracyclic triterpene), alkaloids, and various fatty acids such as oleic acid and linoleic acid. nih.govnih.govfrontiersin.org To date, the scientific literature has not reported the isolation of this compound or its analogs from Brucea javanica. nih.govfrontiersin.org

The table below summarizes the key analogs of this compound isolated from natural sources.

| Compound Name | Natural Source | Molecular Formula | Reference |

| (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid | Pachysandra terminalis | C₇H₁₂O₄ | |

| (4R,2E)-4,5-dihydroxy-2,3-dimethylpent-2-enoic acid | Pachysandra terminalis | C₇H₁₂O₄ |

The isolation of pure natural products from plant material is a multi-step process that relies on the differential chemical and physical properties of the constituent compounds. A general workflow begins with extraction, followed by fractionation and purification. megawecare.comfoodresearchlab.com

Extraction: The initial step involves extracting the metabolites from the plant tissue. For the isolation of the pentenoic acid analogs from Pachysandra terminalis, dried and powdered plant material was subjected to exhaustive extraction with a solvent, such as 95% ethanol. This process is designed to dissolve a broad spectrum of compounds. Other common conventional methods include maceration (soaking in a solvent), percolation (slowly passing a solvent through the plant material), and decoction (boiling in a solvent, typically water). megawecare.comgroupeberkem.com

Fractionation and Chromatography: The crude extract, containing a highly complex mixture of compounds, is then fractionated. This is often achieved through liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This separates compounds into broad classes based on their solubility.

Further purification requires chromatographic techniques. foodresearchlab.com Column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20 is employed to separate the fractions into simpler mixtures. The final step in isolating a pure compound often involves high-performance liquid chromatography (HPLC), a high-resolution technique that can separate structurally similar compounds. The purity of the isolated compound is then assessed using analytical methods like thin-layer chromatography (TLC) and HPLC.

Postulated Biosynthetic Pathways for this compound Derivatives

While the specific biosynthetic pathway for this compound derivatives has not been experimentally elucidated, a plausible route can be postulated based on the well-understood principles of terpenoid biosynthesis. The C7 backbone with two methyl groups suggests an origin from isoprenoid precursors, likely classifying it as an irregular monoterpene derivative. acs.org

All terpenoids are derived from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net In plants, these precursors are typically synthesized via the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids.

The formation of the 3,4-dimethylpentane skeleton is characteristic of irregular monoterpenes. acs.org Unlike regular monoterpenes which are formed by a "head-to-tail" condensation of DMAPP and IPP, irregular monoterpenes can be formed through alternative condensations. It is postulated that the carbon skeleton of this compound arises from a "head-to-middle" condensation of two DMAPP molecules. nih.govnih.gov This reaction would be catalyzed by a specialized prenyl diphosphate synthase, analogous to lavandulyl diphosphate synthase (LPPS), which catalyzes the formation of lavandulyl diphosphate from two DMAPP units. nih.govwikipedia.org This enzymatic reaction would produce an irregular C10 diphosphate precursor.

Subsequent enzymatic transformations would be required to modify this C10 intermediate into the observed dihydroxy pentenoic acids. These steps would likely involve:

Phosphatase activity: Removal of the diphosphate group.

Oxidative modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 (CYP) monooxygenases and dehydrogenases, to introduce the hydroxyl groups and oxidize a terminal methyl group to a carboxylic acid. mdpi.comjeffleenovels.commdpi.com

The key enzymatic step in the postulated pathway is the condensation of two allylic DMAPP molecules. The mechanism of enzymes like LPPS involves the ionization of one DMAPP molecule to form an allylic carbocation-diphosphate ion pair within the enzyme's active site. nih.gov This highly reactive intermediate then attacks the double bond of the second DMAPP molecule, which acts as the nucleophile. A subsequent proton abstraction from the resulting carbocation intermediate terminates the reaction and forms the final C10 diphosphate product. nih.gov The specific stereochemistry and bonding ("head-to-middle") are strictly controlled by the architecture of the enzyme's active site.

Following the formation of the C10 skeleton, the modifications are likely carried out by tailoring enzymes. Cytochrome P450 monooxygenases are a versatile class of enzymes known to hydroxylate unactivated carbon atoms in a wide range of terpenoid skeletons. mdpi.comoup.com The mechanism involves the activation of molecular oxygen and the generation of a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate, followed by an oxygen rebound step to form the hydroxylated product. A sequence of such reactions could install the two hydroxyl groups found in the analogs from Pachysandra terminalis. Further oxidation of an alcohol to a carboxylic acid could be accomplished by NAD(P)+-dependent dehydrogenases. While these general mechanisms are well-established, the specific enzymes and detailed reaction cascades for the biosynthesis of this compound analogs remain a subject for future investigation.

Advanced Spectroscopic and Chromatographic Characterization in 3,4 Dimethylpent 2 Enoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides a detailed picture of the carbon-hydrogen framework of 3,4-dimethylpent-2-enoic acid. The analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) Analysis

While a complete, publicly available NMR dataset for this compound is not readily found in the reviewed literature, data for a closely related ester, 2-(4-methoxyphenyl)-2-oxoethyl (E)-3,4-dimethylpent-2-enoate, offers significant insight into the expected spectral features of the parent acid. rsc.org The core structure of the 3,4-dimethylpent-2-enoyl moiety is present in this ester, and its ¹H NMR signals can be extrapolated to predict the spectrum of the free acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the various protons in the molecule. The vinylic proton at the C-2 position would appear as a singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group and the double bond. The methine proton at C-4 would likely appear as a multiplet, coupled to the protons of the adjacent methyl groups. The two methyl groups at C-4 (as an isopropyl group) would likely be a doublet, while the methyl group at C-3 would be a singlet. The carboxylic acid proton is expected to be a broad singlet, typically found far downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data. The carbonyl carbon (C-1) is expected to have a chemical shift in the range of 170-185 ppm. princeton.edu The olefinic carbons, C-2 and C-3, will also have characteristic shifts, with C-3 being more downfield due to the presence of the methyl group. The remaining aliphatic carbons, including the methine and methyl carbons, will appear in the upfield region of the spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the methine proton at C-4 and the protons of the isopropyl methyl groups would be expected.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon atom to its attached proton(s). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity of the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. princeton.eduresearchgate.net For example, correlations from the vinylic proton at C-2 to the carbonyl carbon (C-1) and the C-3 and C-4 carbons would confirm the α,β-unsaturated system.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for (E)-3,4-dimethylpent-2-enoic acid is presented below, based on general principles and data from related compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (COOH) | 10-13 (broad s) | 170-185 |

| 2 (=CH) | ~5.8 (s) | ~115-125 |

| 3 (=C) | - | ~150-160 |

| 4 (CH) | ~2.5 (m) | ~30-40 |

| 5 (CH₃ of C-3) | ~2.1 (s) | ~20-25 |

| 6, 7 (CH₃ of C-4) | ~1.1 (d) | ~20-25 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Stereochemical Insights from NMR Data

The stereochemistry of the double bond in this compound is typically determined to be the E-configuration, as indicated by its IUPAC name, (E)-3,4-dimethylpent-2-enoic acid. nih.gov This can be confirmed using Nuclear Overhauser Effect (NOE) spectroscopy. An NOE correlation between the vinylic proton at C-2 and the protons of the methyl group at C-3 would indicate a Z-configuration, while the absence of this correlation would support the E-configuration. In a related compound, (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid, NOESY correlations were used to establish the Z configuration of the double bond. acgpubs.org

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fragmentation Pattern Analysis in Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic fragmentation pattern upon electron ionization. The molecular ion peak ([M]⁺) would be observed at m/z 128. The fragmentation is likely to involve the loss of small, stable neutral molecules or radicals. Key expected fragments would include:

Loss of a methyl group (•CH₃) from the isopropyl group, resulting in a fragment at m/z 113.

Loss of the carboxylic acid group (•COOH), leading to a fragment at m/z 83.

Cleavage of the bond between C-3 and C-4, which could lead to various fragments depending on which part retains the charge.

A McLafferty rearrangement is also possible, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the α-β bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid (C=O) | C=O stretch | 1725-1700 |

| Alkene (C=C) | C=C stretch | 1650-1600 |

| Alkene (=C-H) | C-H stretch | 3100-3000 |

| Alkane (C-H) | C-H stretch | 2975-2850 |

| Carboxylic Acid (C-O) | C-O stretch | 1320-1210 |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The C=O stretch of an α,β-unsaturated carboxylic acid is typically at a slightly lower wavenumber compared to a saturated carboxylic acid. In a related dihydroxy derivative, the IR spectrum showed absorptions for hydroxyl (3342 cm⁻¹), carbonyl (1738 cm⁻¹), and double bond (1430 cm⁻¹) functionalities. acgpubs.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone in the analysis of this compound, providing the means to separate the compound from reaction byproducts, starting materials, and other impurities. The choice of technique is dictated by the volatility and polarity of the compound, as well as the specific analytical goal, such as quantitative purity determination or isolation of a pure sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, which are polar and may have limited volatility, derivatization is often a necessary step prior to GC-MS analysis. academicjournals.org This process converts the carboxylic acid into a less polar and more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, making it amenable to gas chromatographic separation. jfda-online.comunipi.it

The gas chromatograph separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. pensoft.net Following separation, the eluted compounds enter the mass spectrometer, which provides mass information that aids in identification and structural elucidation. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern that can confirm its identity. mdpi.com Purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

Typical GC-MS Parameters for Carboxylic Acid Analysis: The following table outlines typical parameters that could be adapted for the analysis of derivatized this compound, based on methods used for similar compounds. academicjournals.orgpensoft.netnih.govcabidigitallibrary.org

| Parameter | Value/Description |

| Column | Fused silica (B1680970) capillary column, e.g., HP-5MS (5% phenyl-methylpolysiloxane) |

| Injector Temp. | 250-280 °C |

| Oven Program | Initial temp 50-60°C, ramped to 250-320°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-700 amu |

| Derivatization | Esterification (e.g., with methanol/catalyst) or Silylation (e.g., with BSTFA) jfda-online.comunipi.it |

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the purity assessment and preparative isolation of this compound. It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis, and it can be performed without derivatization. google.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. bohrium.com

For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method of choice. nih.gov In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or trifluoroacetic acid to ensure good peak shape for the carboxylic acid. biorxiv.org Detection is commonly achieved using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl system of this compound has a UV chromophore. rsc.org

HPLC is not only used for analytical purity checks but also for preparative isolation, where larger columns are used to separate and collect pure fractions of the compound. nih.gov For chiral molecules, specialized chiral stationary phases can be employed to separate enantiomers. rsc.org

Example HPLC Conditions for Related Unsaturated Carboxylic Acids: The following tables detail HPLC conditions reported for the analysis of compounds structurally similar to this compound, which could serve as a starting point for method development.

Method 1: Chiral HPLC for a Related Compound rsc.org This method was used for the analysis of (E)-2-ethyl-3,4-dimethylpent-2-enoic acid.

| Parameter | Value/Description |

| Instrument | Thermo-Fisher UltiMate 3000 |

| Column | Chiralpak AD-H, OD-H, or OJ-H (4.6 mm x 250 mm) |

| Mobile Phase | Isopropanol and Hexane |

| Detection | UV at 261 nm |

Method 2: Reversed-Phase HPLC for a Related Compound biorxiv.org This method was used for the analysis of (E)-2-cyano-4,4-dimethylpent-2-enoic acid.

| Parameter | Value/Description |

| Column | X-Bridge C8 (4.6 x 150 mm, 5 μm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 10 mM Ammonium Acetate |

| Flow Rate | 1.5 mL/min |

Computational and Theoretical Studies on 3,4 Dimethylpent 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic environment and predicting the reactivity of 3,4-dimethylpent-2-enoic acid.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. dergipark.org.tr This approach is favored for its balance of accuracy and computational efficiency, making it well-suited for molecules of this size. DFT calculations can elucidate a variety of properties of this compound, including its optimized geometry, vibrational frequencies, and electronic properties.

In a typical DFT study of this compound, the initial step would involve geometry optimization to find the lowest energy structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Different combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to ensure the reliability of the results.

These calculations would yield key electronic descriptors that are instrumental in predicting the molecule's reactivity. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. The carboxyl group's oxygen atoms are expected to be electron-rich, while the protons and the carbonyl carbon would be relatively electron-poor.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for explaining chemical bonding and reactivity. nih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the HOMO is likely to be localized around the C=C double bond and the non-bonding orbitals of the oxygen atoms in the carboxylic acid group, which are the most electron-rich areas. Conversely, the LUMO is expected to be centered on the π* anti-bonding orbital of the carbonyl group and the C=C double bond. A smaller HOMO-LUMO gap would suggest higher reactivity.

The energies of these frontier orbitals can be used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's chemical behavior.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Hypothetical Value (eV) |

| Ionization Potential (I) | -EHOMO | 7.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 3.15 |

| Chemical Softness (S) | 1 / (2η) | 0.159 |

| Electronegativity (χ) | (I + A) / 2 | 4.35 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.00 |

Note: These values are representative and would need to be confirmed by specific DFT calculations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule plays a pivotal role in its physical and chemical properties. Molecular modeling techniques are employed to explore the various possible conformations of this compound and to understand how its shape influences its reactivity.

Investigation of Preferred Conformations

Due to the presence of single bonds, this compound can exist in multiple conformations. The rotation around the C-C single bonds, particularly between the isopropyl group and the double bond, and the C-O bond of the hydroxyl group, gives rise to different spatial arrangements of the atoms. Conformational analysis aims to identify the most stable conformers, which are those that reside at the energy minima on the potential energy surface.

Steric and Electronic Effects on Reactivity

The conformation of this compound directly impacts its reactivity. nih.gov Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of a reactant to a particular site. In this molecule, the isopropyl group and the methyl group attached to the double bond can create steric hindrance, potentially influencing the stereoselectivity of reactions at the double bond or the carbonyl group.

Electronic effects relate to how the distribution of electrons within the molecule affects its reactivity. The electron-donating nature of the alkyl groups (isopropyl and methyl) influences the electron density of the π-system. This, in turn, affects the susceptibility of the double bond to electrophilic attack. The conformation of the carboxylic acid group can also influence its acidity through intramolecular hydrogen bonding or by affecting the solvation of the carboxylate anion.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods like DFT can be used to calculate the vibrational frequencies (Infrared and Raman spectra) and the nuclear magnetic resonance (NMR) chemical shifts.

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This computed spectrum can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed absorption bands. For this compound, characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

Similarly, NMR chemical shifts (1H and 13C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts provide valuable information for interpreting experimental NMR spectra, helping to assign signals to specific nuclei within the molecule.

Simulated NMR Spectra for Structural Verification

In the absence of specific studies on this compound, the methodology for simulating NMR spectra provides a framework for how such a verification would be conducted. Theoretical NMR simulations are instrumental in confirming the structure of newly synthesized compounds by comparing the predicted chemical shifts and coupling constants with experimental data.

Typically, this process involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule using computational methods such as Density Functional Theory (DFT).

NMR Calculation: Following optimization, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These values are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, a simulated ¹H NMR spectrum would be expected to show distinct signals for the vinyl proton, the methine proton at the C4 position, and the various methyl groups. The coupling constants between these protons would also be calculated to aid in the complete assignment of the spectrum. Similarly, a simulated ¹³C NMR spectrum would predict the chemical shifts for the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3,4-dimethylpent-2-enoic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (COOH) | - | ~170-180 |

| C2 (=CH) | ~5.7-6.0 | ~115-125 |

| C3 (=C(CH₃)) | - | ~150-160 |

| C4 (CH) | ~2.5-2.9 | ~35-45 |

| C5 (CH(CH₃)₂) | - | ~20-25 |

| C3-CH₃ | ~2.0-2.3 | ~15-20 |

| C4-CH(CH₃)₂ | ~1.0-1.2 | ~18-22 |

Note: These are estimated values based on general principles and data for similar structures. Actual simulated values would require specific computational calculations.

Theoretical ECD Curves for Chiral Compound Assignment

This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers, (R)-3,4-dimethylpent-2-enoic acid and (S)-3,4-dimethylpent-2-enoic acid. Theoretical Electronic Circular Dichroism (ECD) spectroscopy is a crucial computational method for determining the absolute configuration of chiral molecules.

The process for theoretical ECD analysis involves:

Conformational Search: A thorough search for all possible low-energy conformers of each enantiomer is performed.

Excitation Energy and Rotatory Strength Calculation: For each conformer, the electronic excitation energies and corresponding rotatory strengths are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT).

Spectrum Generation: The calculated data for all conformers are then Boltzmann-averaged to generate the final theoretical ECD spectrum for each enantiomer.

The theoretical ECD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer. By comparing the theoretically generated spectrum with the experimentally measured ECD spectrum of a sample, the absolute configuration of the compound can be unambiguously assigned. Although no specific studies have been published for this compound, this established methodology would be the standard approach for its chiral assignment.

While dedicated computational studies on this compound are yet to be published, the established theoretical frameworks for NMR and ECD simulations provide a clear path for future investigations into the structural and stereochemical properties of this compound.

Future Horizons: Charting the Course for this compound Research

As scientific inquiry delves deeper into the vast landscape of chemical compounds, this compound is emerging as a molecule of significant interest, meriting further exploration. Initial studies have revealed its presence in the plant Brucea javanica and hinted at its potential as a bioactive compound, exhibiting both antitumor and antiviral properties. This foundation provides a springboard for future research across a spectrum of chemical disciplines. This article outlines the prospective research frontiers for this compound, focusing on innovative synthetic methodologies, novel chemical transformations, the strategic design of bioactive derivatives, and its integration into interdisciplinary fields such as materials science and catalysis, alongside the development of sophisticated analytical techniques.

Q & A

Basic: What are the established synthetic routes for 3,4-dimethylpent-2-enoic acid, and what catalytic systems are commonly employed?

Answer: The compound can be synthesized via catalytic hydrocarboxylation of alkynes with CO₂. For example, Cp₂TiCl₂-catalyzed reactions enable the formation of α,β-unsaturated carboxylic acids, as demonstrated in the synthesis of structurally similar derivatives like (E)-2-(4-methoxyphenyl)-4,4-dimethylpent-2-enoic acid (46% yield, m.p. 176–178°C) . Alternative methods may involve Wittig reactions or keto-enol tautomerization strategies, though specific protocols require optimization based on substituent effects.

Advanced: How can computational methods like DFT predict regioselectivity and stereochemical outcomes in the synthesis of this compound?

Answer: Density Functional Theory (DFT) simulations can model transition states to predict regioselectivity (e.g., E/Z isomer ratios) and steric interactions influencing stereochemistry. For instance, computational analysis of analogous α,β-unsaturated acids revealed that electron-withdrawing groups stabilize specific conformers, guiding experimental design . Researchers should cross-validate computational predictions with experimental NMR data (e.g., coupling constants in H NMR) to confirm stereochemical assignments .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR identifies olefinic proton splitting patterns (J ≈ 12–16 Hz for trans-configuration) and methyl group environments. C NMR confirms carbonyl (δ ~170 ppm) and alkene carbon signals .

- IR Spectroscopy : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and conjugated C=C (~1620 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., C₇H₁₂O₂, exact mass 128.0837) .

Advanced: How should researchers address discrepancies in reported reaction yields for CO₂ insertion methodologies?

Answer: Yield variations may arise from CO₂ pressure, catalyst loading, or alkyne substrate steric effects. To resolve contradictions:

- Conduct controlled experiments with standardized parameters (e.g., 1 atm CO₂, 5 mol% catalyst).

- Use gas chromatography (GC) or in situ FTIR to monitor reaction progress.

- Compare results with structurally similar systems, such as (E)-4-hydroxy-2-phenylbut-2-enoic acid (60% yield) , to identify trends.

Basic: What solubility and stability considerations are critical for handling this compound?

Answer:

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to its hydrophobic alkyl groups.

- Stability : Store under inert atmosphere at –20°C to prevent oxidation of the conjugated alkene. Degradation can be monitored via TLC or HPLC .

Advanced: What strategies optimize enantiomeric excess in asymmetric synthesis of this compound?

Answer:

- Chiral Catalysts : Use chiral ligands (e.g., BINOL-derived phosphines) with transition metals (Pd, Rh) to induce asymmetry during alkyne functionalization.

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) can preferentially hydrolyze one enantiomer.

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® IA) resolve enantiomers post-synthesis .

Basic: How is the purity of this compound validated post-synthesis?

Answer:

- Melting Point Analysis : Sharp melting points (e.g., 176–178°C for analog 2w ) indicate purity.

- Chromatography : HPLC with UV detection (λ ~210–260 nm) quantifies impurities (<1%).

- Elemental Analysis : Match experimental C/H/O ratios to theoretical values (e.g., C₇H₁₂O₂: C 65.60%, H 9.44%, O 24.96%) .

Advanced: What role do steric and electronic effects play in the reactivity of this compound?

Answer:

- Steric Effects : Bulky 3,4-dimethyl groups hinder nucleophilic attack at the β-carbon, favoring α-functionalization.

- Electronic Effects : Electron-donating methyl groups increase alkene electron density, altering reactivity in Diels-Alder or Michael addition reactions. Computational modeling (e.g., NBO analysis) quantifies these effects .

Basic: What are the documented biological or pharmacological activities of this compound analogs?

Answer: Structural analogs like 3,4-dimethoxycinnamic acid show antioxidant and anti-inflammatory properties . While direct data on this compound is limited, its α,β-unsaturated system suggests potential as a Michael acceptor in enzyme inhibition studies .

Advanced: How can researchers evaluate experimental uncertainties in characterization data?

Answer:

- Error Analysis : Calculate standard deviations for repeated measurements (e.g., NMR integration, melting points).

- Uncertainty Propagation : Use tools like Monte Carlo simulations to assess the impact of instrument precision on final results.

- Control Experiments : Compare with well-characterized standards (e.g., (E)-4-hydroxy-2-phenylbut-2-enoic acid ) to validate methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.